Naspm
Overview
Description
1-Naphthylacetyl spermine, commonly referred to as Naspm, is a synthetic analogue of Joro spider toxin. It is known for its role as a calcium-permeable AMPA receptor antagonist. This compound is particularly significant in neuroscience research due to its ability to selectively suppress inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons .
Mechanism of Action
Target of Action
NASPM, also known as 1-Naphthylacetylspermine, is a synthetic analogue of Joro spider toxin . Its primary targets are the calcium-permeable AMPA receptors (CP-AMPARs) . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Biochemical Pathways
This compound’s action on CP-AMPARs affects the biochemical pathways involving these receptors. The suppression of CP-AMPARs can influence synaptic plasticity and pathology, as these receptors contribute to many forms of these processes .
Pharmacokinetics
It’s known that this compound can be applied intracellularly , suggesting it can cross cell membranes.
Result of Action
The result of this compound’s action is the complete block of GluA1-mediated outward currents, irrespective of the type of associated auxiliary subunit . In neurons from GluA2-knockout mice expressing only CP-AMPARs, intracellular this compound, unlike spermine, completely blocks outward synaptic currents .
Action Environment
It’s known that the blocking effect of this compound on the calcium-permeable ampa receptors is use and voltage-dependent , suggesting that the electrical environment of the neuron can influence its action.
Biochemical Analysis
Biochemical Properties
1-Naphthylacetylspermine interacts with AMPA receptors, specifically the calcium-permeable AMPA receptors . It acts as an antagonist, blocking the activity of these receptors . This interaction is crucial in the regulation of calcium influx into the neurons, which plays a significant role in neuronal signaling and function .
Cellular Effects
The effects of 1-Naphthylacetylspermine on cells are primarily related to its interaction with AMPA receptors. By blocking these receptors, 1-Naphthylacetylspermine can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it has been used to study the involvement of AMPA receptors in the biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 .
Molecular Mechanism
At the molecular level, 1-Naphthylacetylspermine exerts its effects by binding to AMPA receptors and blocking their activity . This binding interaction inhibits the influx of calcium ions into the neurons, thereby influencing various cellular processes, including enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-Naphthylacetylspermine can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 1-Naphthylacetylspermine can vary with different dosages in animal models
Metabolic Pathways
Given its role as an AMPA receptor antagonist, it is likely to be involved in pathways related to neuronal signaling and calcium ion homeostasis .
Transport and Distribution
Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .
Subcellular Localization
Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylacetyl spermine is synthesized through a series of chemical reactions involving the acetylation of spermine with 1-naphthylacetyl chloride. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for 1-naphthylacetyl spermine are not widely documented, the synthesis generally follows the same principles as laboratory preparation. Large-scale production would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
1-Naphthylacetyl spermine primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of spermine with 1-naphthylacetyl chloride yields 1-naphthylacetyl spermine .
Scientific Research Applications
1-Naphthylacetyl spermine is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Its primary application is in the study of calcium-permeable AMPA receptors, which play a crucial role in synaptic plasticity and various neurological disorders . The compound is also used to investigate the mechanisms of excitotoxicity and neuroprotection, making it valuable in the development of therapeutic strategies for conditions such as stroke and neurodegenerative diseases .
Comparison with Similar Compounds
1-Naphthylacetyl spermine is unique in its selective inhibition of calcium-permeable AMPA receptors. Similar compounds include:
Spermine: A naturally occurring polyamine that also blocks calcium-permeable AMPA receptors but with less specificity.
Philanthotoxin-433: Another synthetic analogue of Joro spider toxin with a different distribution of amine groups, offering distinct blocking properties.
Philanthotoxin-74: Lacks one amine group compared to 1-naphthylacetyl spermine, resulting in different pharmacological effects.
These compounds highlight the specificity and potency of 1-naphthylacetyl spermine in targeting calcium-permeable AMPA receptors, making it a valuable tool in neuroscience research .
Biological Activity
1-Naphthylacetyl spermine (NASPM) is a potent antagonist of calcium-permeable AMPA receptors (CP-AMPARs), which play critical roles in synaptic transmission and plasticity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on synaptic currents, and implications for neurological research and therapeutic applications.
This compound selectively blocks CP-AMPARs, particularly those lacking the GluA2 subunit. By inhibiting these receptors, this compound affects synaptic transmission and plasticity, which are crucial for learning and memory.
Key Findings:
- Blockage of Outward Currents : In experiments with GluA2-knockout mice, this compound was shown to completely block outward synaptic currents mediated by GluA1 receptors. This blockage is independent of the auxiliary subunits associated with the receptors, making this compound a valuable tool for studying AMPAR function in various neuronal contexts .
- Concentration-Dependent Effects : At concentrations of 10 µM and higher, this compound induces significant rectification of glutamate-evoked currents. A higher concentration (100 µM) resulted in a more pronounced inhibition of CP-AMPARs, demonstrating its effectiveness in blocking receptor activity regardless of their recent activation history .
Table 1: Summary of Experimental Findings on this compound
Study | Organism | Concentration | Key Results |
---|---|---|---|
Jia et al. (1996) | Mice | 10 µM | Complete block of outward currents in CP-AMPARs |
Fukaya et al. (2005) | Mice | 100 µM | Induction of full rectification in mEPSCs |
Zinchenko et al. (2024) | Neurons | Varied | Inhibition of glutamatergic neurons; activation of interneurons |
Case Studies
- Homeostatic Synaptic Plasticity : In a study examining homeostatic synaptic scaling, this compound sensitivity was observed in miniature excitatory postsynaptic currents (mEPSCs). Rapid scaling-up treatments led to significant increases in mEPSC frequency that were inhibited by this compound, highlighting its role in modulating synaptic strength .
- Neuroprotection : this compound has been implicated in neuroprotective strategies following ischemic events. In postischemic CA1 neurons, intrahippocampal administration of this compound significantly reduced late rises in intracellular zinc levels, suggesting a potential therapeutic role in conditions characterized by excitotoxicity and oxidative stress .
Implications for Neurological Research
The ability of this compound to selectively inhibit CP-AMPARs makes it an essential tool for investigating the roles these receptors play in various neurological conditions, including epilepsy and neurodegenerative diseases. Its unique properties allow researchers to discern the contributions of CP-AMPARs to synaptic plasticity without the confounding effects of auxiliary subunits.
Future Directions
Further research is warranted to explore the long-term effects of this compound on synaptic plasticity and its potential as a therapeutic agent in treating disorders associated with dysregulated glutamatergic signaling.
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINPPQIQARTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153568 | |
Record name | 1-Naphthylacetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122306-11-0 | |
Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylacetylspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthylacetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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